Anti-inflammatory agent 11

Description

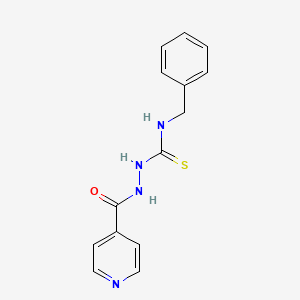

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N4OS |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

1-benzyl-3-(pyridine-4-carbonylamino)thiourea |

InChI |

InChI=1S/C14H14N4OS/c19-13(12-6-8-15-9-7-12)17-18-14(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H2,16,18,20) |

InChI Key |

XFSPROBIMFEXRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Core Mechanism of Action for Anti-inflammatory Agent BAY 11-7082

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "Anti-inflammatory agent 11" is not universally unique to a single molecular entity. Scientific literature references various compounds as "compound 11" or "agent 11" within the context of specific studies. This guide focuses on one of the most extensively characterized of these: BAY 11-7082 . This small molecule is widely utilized in research as a potent anti-inflammatory agent. This document provides an in-depth look at its mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Dual Inhibition Pathway

BAY 11-7082 exerts its anti-inflammatory effects primarily through the irreversible inhibition of two key signaling pathways:

-

Inhibition of IκBα Phosphorylation: BAY 11-7082 is widely recognized for its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It achieves this by preventing the phosphorylation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. By inhibiting IκB kinase (IKK) activity, BAY 11-7082 ensures that IκBα remains unphosphorylated and bound to NF-κB, thus preventing NF-κB's translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): A significant aspect of BAY 11-7082's mechanism is its function as a potent, irreversible inhibitor of PTPs.[1][2] The compound contains an α,β-unsaturated electrophilic center that acts as a Michael acceptor, allowing it to form a covalent adduct with the nucleophilic cysteine residue in the active site of PTPs.[1][2] This inactivation of PTPs leads to an increase in protein tyrosine phosphorylation within cells, modulating signaling pathways that are often dysregulated in inflammatory conditions.[1][2]

Quantitative Data Summary

The inhibitory activity of BAY 11-7082 has been quantified across various studies. The following table summarizes key findings:

| Target | Cell Type/Assay | Inhibitory Concentration (IC50) / Effect | Reference |

| MCP-1 | - | IC50 of 4.0 µM and 2.5 µM for related compounds | [3] |

| PTPs | In vitro | Potent, irreversible inhibitor | [1][2] |

| Protein Tyrosine Phosphorylation | RAW 264 Macrophages | Increased phosphorylation, similar to sodium orthovanadate | [1][2] |

| NF-κB Activation | Various | Widespread use as an inhibitor of NF-κB activation | [1] |

Key Experimental Protocols

The mechanisms of BAY 11-7082 have been elucidated through several key experimental procedures.

In Vitro PTP Inhibition Assay

-

Objective: To determine the effect of BAY 11-7082 on the catalytic activity of PTPs.

-

Methodology:

-

Recombinant PTPs are purified and incubated with varying concentrations of BAY 11-7082.

-

A generic PTP substrate, such as p-nitrophenyl phosphate (pNPP), is added to the reaction.

-

The dephosphorylation of the substrate is measured spectrophotometrically.

-

The concentration of BAY 11-7082 that results in 50% inhibition of PTP activity (IC50) is calculated.

-

To determine irreversibility, dialysis is performed after incubation with BAY 11-7082, followed by an activity assay.

-

Mass Spectrometry for Covalent Adduct Identification

-

Objective: To confirm the covalent modification of the PTP active site cysteine by BAY 11-7082.

-

Methodology:

-

A PTP is incubated with BAY 11-7082.

-

The protein is then digested into smaller peptides using a protease (e.g., trypsin).

-

The resulting peptide mixture is analyzed by mass spectrometry.

-

The mass of the active site-containing peptide is measured to detect the mass shift corresponding to the addition of the BAY 11-7082 molecule.

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To assess the effect of BAY 11-7082 on protein tyrosine phosphorylation in a cellular context.

-

Methodology:

-

RAW 264 macrophage cells are treated with BAY 11-7082.

-

Cell lysates are collected, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with an antibody specific for phosphotyrosine.

-

The overall level of protein tyrosine phosphorylation is visualized and quantified.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways affected by BAY 11-7082.

Figure 1: Mechanism of NF-κB inhibition by BAY 11-7082.

Figure 2: Irreversible inhibition of PTPs by BAY 11-7082.

Another Example: 14-Deoxy-11,12-didehydroandrographolide

To illustrate the varied identity of "this compound," another noteworthy compound is 14-deoxy-11,12-didehydroandrographolide , an analog of andrographolide. This agent has demonstrated anti-inflammatory properties, particularly in the context of allergic airway inflammation.[4]

Core Mechanism of Action

This compound is believed to exert its effects primarily through the inhibition of NF-κB .[4] It has been shown to block the nuclear translocation of the p65 subunit of NF-κB and its subsequent DNA-binding activity.[4] This action is similar to that of BAY 11-7082 in its ultimate effect on NF-κB, though the precise upstream target may differ. Notably, this analog is highlighted as a potentially safer alternative to andrographolide due to its lack of cytotoxicity.[4]

Quantitative Data Summary

| Effect | Model | Result | Reference |

| Inhibition of total and eosinophil counts, IL-4, IL-5, and IL-13 levels | Mouse asthma model | Dose-dependent inhibition | [4] |

| Attenuation of airway eosinophilia, mucus production, mast cell degranulation | OVA-induced mouse model | Significant attenuation | [4] |

| Blockade of p65 nuclear translocation | OVA-challenged lung and TNF-α-stimulated human lung epithelial cells | Demonstrated blockade | [4] |

This example further underscores the importance of specifying the exact chemical identity when referencing numbered compounds in research.

References

- 1. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory compound BAY-11-7082 is a potent inhibitor of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Anti-inflammatory Agent 11: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel indazole-based anti-inflammatory compound, designated as Anti-inflammatory agent 11. The compound, chemically identified as 3-(m-hydroxybenzoyl)-2H-indazole, has emerged from synthetic explorations of C3-acylated-2H-indazoles. This whitepaper details the synthetic protocol, presents available quantitative data on its anti-inflammatory properties, and explores its potential mechanisms of action through key inflammatory signaling pathways, namely NF-κB and MAPK. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation by the scientific community.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The functionalization of the indazole ring at various positions has been a key strategy in the development of novel therapeutic agents. Specifically, acylation at the C3 position of the 2H-indazole core has been explored as a promising avenue for the discovery of new anti-inflammatory compounds. This whitepaper focuses on a particular C3-acylated derivative, "this compound," providing an in-depth guide to its synthesis and biological characteristics.

Discovery and Synthesis

This compound, or 3-(m-hydroxybenzoyl)-2H-indazole, was synthesized and reported by Sharma et al. in 2021 as part of a study on the oxidative cross-dehydrogenative coupling (CDC) reaction. The synthesis involves a regioselective C3-acylation of 2H-indazole.

Synthetic Protocol

The synthesis of this compound is achieved through a two-step process starting from 2H-indazole and m-acetoxybenzaldehyde.

Step 1: Acylation of 2H-indazole A mixture of 2H-indazole and m-acetoxybenzaldehyde is reacted under optimized conditions to yield the acetylated intermediate.

Step 2: Deacetylation The resulting intermediate is then deacetylated to afford the final product, 3-(m-hydroxybenzoyl)-2H-indazole (this compound).

A plausible reaction mechanism involves the in-situ generation of an acyl radical from the aldehyde, which then undergoes regioselective addition to the C3 position of the 2H-indazole.

Biological Activity and Mechanism of Action

While specific quantitative data for this compound is not yet widely published, the broader class of indazole derivatives has demonstrated significant anti-inflammatory potential through various mechanisms.

Quantitative Anti-inflammatory Data

Data for closely related indazole derivatives suggest that these compounds can effectively inhibit key inflammatory mediators. The following table summarizes the anti-inflammatory activity of representative indazole compounds, which can serve as a benchmark for future studies on this compound.

| Compound | Assay | Target | IC50 / % Inhibition | Reference Compound | Reference IC50 / % Inhibition |

| Indazole | COX-2 Inhibition | COX-2 | IC50: 23.42 µM | Celecoxib | IC50: 5.10 µM |

| 5-Aminoindazole | COX-2 Inhibition | COX-2 | IC50: 12.32 µM | Celecoxib | IC50: 5.10 µM |

| 6-Nitroindazole | COX-2 Inhibition | COX-2 | IC50: 19.22 µM | Celecoxib | IC50: 5.10 µM |

| Indazole | TNF-α Inhibition | TNF-α | IC50: 120.59 µM | Dexamethasone | IC50: 102.23 µM |

| 5-Aminoindazole | TNF-α Inhibition | TNF-α | IC50: 220.46 µM | Dexamethasone | IC50: 102.23 µM |

| 6-Nitroindazole | TNF-α Inhibition | TNF-α | IC50: 100.75 µM | Dexamethasone | IC50: 102.23 µM |

| Indazole | IL-1β Inhibition | IL-1β | IC50: 120.59 µM | Dexamethasone | IC50: 102.23 µM |

| 5-Aminoindazole | IL-1β Inhibition | IL-1β | IC50: 220.46 µM | Dexamethasone | IC50: 102.23 µM |

| 6-Nitroindazole | IL-1β Inhibition | IL-1β | IC50: 100.75 µM | Dexamethasone | IC50: 102.23 µM |

Potential Signaling Pathway Modulation

Inflammatory responses are largely regulated by complex signaling cascades. Indazole derivatives have been suggested to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases.

Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including inflammation. The three main MAPK cascades are ERK, JNK, and p38, which are often activated by inflammatory stimuli.

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of 3-(m-hydroxybenzoyl)-2H-indazole

This protocol is adapted from the work of Sharma et al. (2021).

Materials:

-

2H-indazole

-

m-Acetoxybenzaldehyde

-

Appropriate solvent (e.g., 1,4-dioxane)

-

Oxidant (e.g., tert-butyl peroxybenzoate)

-

Deacetylating agent (e.g., HCl in methanol)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acylation: In a round-bottom flask, dissolve 2H-indazole and m-acetoxybenzaldehyde in the solvent.

-

Add the oxidant to the reaction mixture.

-

Heat the reaction mixture under reflux for the specified time, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the acetylated intermediate.

-

Deacetylation: Dissolve the intermediate in a suitable solvent and add the deacetylating agent.

-

Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, 3-(m-hydroxybenzoyl)-2H-indazole, by recrystallization or column chromatography.

References

"Anti-inflammatory agent 11" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 11, also identified as compound 16 and available under the MedChemExpress catalogue number HY-144727, is a potent small molecule with demonstrated anti-inflammatory and antimycobacterial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is chemically known as 3-(3-hydroxybenzoyl)-2-(4-methoxyphenyl)-2H-indazole. Its structure is characterized by a central indazole core, substituted with a 4-methoxyphenyl group at the N2 position and a 3-hydroxybenzoyl group at the C3 position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound (HY-144727)

| Property | Value | Source |

| IUPAC Name | 3-(3-hydroxybenzoyl)-2-(4-methoxyphenyl)-2H-indazole | Chem-Space |

| CAS Number | 63932-07-0 | MedChemExpress |

| Molecular Formula | C₂₁H₁₆N₂O₃ | MedChemExpress |

| Molecular Weight | 356.37 g/mol | MedChemExpress |

| Appearance | Solid | - |

| Purity | ≥98% | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

Note: Specific quantitative data for properties like melting point, boiling point, and detailed spectroscopic data (NMR, IR, MS) are not publicly available and would typically be found in the manufacturer's certificate of analysis or in dedicated chemical analysis publications.

Biological Activity and Mechanism of Action

This compound exhibits a dual activity profile, demonstrating both anti-inflammatory and antimycobacterial effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of key pro-inflammatory mediators. Specifically, it has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1] This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) expression.[1]

Signaling Pathway:

The production of iNOS, TNF-α, and IL-1β is predominantly regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the transcription of genes encoding for these pro-inflammatory mediators. It is hypothesized that this compound exerts its effects by interfering with one or more key components of these pathways, thereby downregulating the expression of iNOS, TNF-α, and IL-1β.

Caption: Proposed mechanism of action for this compound.

Antimycobacterial Activity

This compound has demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 2: Antimycobacterial Activity of this compound

| Strain | MIC₅₀ (μM) | Source |

| M. tuberculosis H37Rv | 1.3 | MedChemExpress[1] |

| M. tuberculosis M299 | 6.9 | MedChemExpress[1] |

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in this guide. Specific parameters for this compound would need to be optimized.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

Workflow Diagram:

Caption: Workflow for MIC determination.

Protocol:

-

Bacterial Culture: Mycobacterium tuberculosis strains (e.g., H37Rv, M299) are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted in culture medium to achieve a range of final concentrations.

-

Inoculation: The bacterial culture is diluted to a standardized inoculum size and added to the wells of a 96-well microtiter plate containing the serial dilutions of the compound.

-

Incubation: The plates are sealed and incubated at 37°C for a period of 7-14 days.

-

MIC Determination: After incubation, a viability indicator such as Resazurin is added to each well. The MIC₅₀ is determined as the lowest concentration of the compound that inhibits bacterial growth by 50% compared to the untreated control, as indicated by a color change.

Nitric Oxide (NO) Production Assay

Workflow Diagram:

References

In Vitro Anti-inflammatory Activity of Agent 11: A Technical Guide

This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of a designated "Agent 11," with a focus on its effects on inflammatory mediators and cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. This guide focuses on the in vitro evaluation of a compound referred to as "Agent 11," summarizing its observed effects and the methodologies used for its characterization. In the context of this guide, "Agent 11" is primarily based on a compound isolated from Vitex rotundifolia[1]. To provide a broader context for in vitro anti-inflammatory studies, this guide also incorporates information on other relevant compounds and pathways.

Data on Anti-inflammatory Activity

The anti-inflammatory potential of Agent 11 has been assessed through various in vitro assays that measure its ability to inhibit the production of key inflammatory mediators.

Table 1: Effect of Agent 11 on Pro-inflammatory Cytokine Production

| Assay | Cell Line | Stimulant | Agent 11 Concentration | % Inhibition of IL-8 | Cell Viability (%) | Reference |

| IL-8 Production | HT-29 | Not Specified | 100 µM | 32.35 - 64.98 | 78.07 | [1] |

Note: The original study presented a range of inhibition for several compounds, including compound 11.

Table 2: Effect of Flavone Compounds (including Agent 11) on Nitric Oxide (NO) Production[1]

| Compound Class | Cell Line | Stimulant | Observation | Reference |

| Flavone compounds (9-11) | RAW264.7 | LPS | C-8-glc modification did not appear to improve the inhibitory effect on NO production. | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of anti-inflammatory activity. The following are protocols for key in vitro experiments.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 murine macrophages: A commonly used cell line for studying inflammation. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HT-29 human colorectal adenocarcinoma cells: Often used to study intestinal inflammation. These cells are typically cultured in McCoy's 5A medium with similar supplementation.

-

-

Induction of Inflammation: Inflammation is induced in vitro by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration of LPS used is 1 µg/mL[2][3].

-

Compound Treatment: Cells are pre-treated with various concentrations of the test agent (e.g., Agent 11) for a specified period before stimulation with LPS.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10-15 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite[2][4].

Cytokine Production Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate to produce a colorimetric signal.

-

-

Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve[3][5].

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are due to the inhibition of inflammatory pathways or simply due to cytotoxicity.

-

Cell Treatment: Treat cells with the test compound at the same concentrations used in the anti-inflammatory assays for the same duration.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells[1][3].

Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS[6][7]. Some anti-inflammatory agents, such as BAY-11-7082, act by inhibiting the IKK complex[8].

Figure 1: Simplified NF-κB signaling pathway and a hypothetical inhibitory point for Agent 11.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated by various extracellular stimuli, including LPS and pro-inflammatory cytokines, and they regulate the expression of inflammatory mediators[9][10]. For instance, the p38 MAPK pathway is involved in the regulation of TNF-α and IL-6 production[5].

Figure 2: Simplified p38 MAPK signaling pathway with a hypothetical point of inhibition.

Experimental Workflow

The in vitro evaluation of a potential anti-inflammatory agent typically follows a structured workflow to ensure comprehensive characterization.

Figure 3: General workflow for the in vitro evaluation of an anti-inflammatory agent.

Conclusion

The available in vitro data suggests that Agent 11, a compound from Vitex rotundifolia, exhibits anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine IL-8. However, it also shows some level of cytotoxicity at the tested concentration[1]. Further studies are required to establish a clear dose-response relationship, to elucidate its full cytokine inhibition profile, and to determine its precise mechanism of action, potentially involving the NF-κB or MAPK signaling pathways. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive in vitro characterization of this and other novel anti-inflammatory candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Release of anti-inflammatory peptides from thermosensitive nanoparticles with degradable cross-links suppresses pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

Unveiling the Target: A Technical Guide to the Identification and Validation of Anti-inflammatory Agent 11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation of a pivotal mediator in inflammatory processes, Interleukin-11 (IL-11). While the designation "Anti-inflammatory agent 11" is not standard nomenclature for a specific therapeutic, this guide focuses on IL-11 as a key target for novel anti-inflammatory therapies. The guide will delve into the molecular pathways, preclinical evidence, and experimental methodologies crucial for the development of agents targeting IL-11. Furthermore, it will draw parallels with the preclinical characterization of a novel small molecule anti-inflammatory agent, VBP15, to provide a broader perspective on target validation strategies.

Executive Summary

Interleukin-11 (IL-11) has emerged as a critical cytokine implicated in a spectrum of fibro-inflammatory diseases.[1][2] Initially recognized for its roles in hematopoiesis, recent research has illuminated its function as a key driver of inflammation and tissue fibrosis.[1][3] Consequently, targeting the IL-11 signaling pathway represents a promising therapeutic strategy for a range of debilitating conditions. This guide outlines the scientific rationale for targeting IL-11, presents preclinical data for anti-IL-11 biologics, and provides detailed experimental protocols for target validation. A comparative analysis with the small molecule VBP15, a dissociative steroidal anti-inflammatory drug, offers insights into diverse approaches in anti-inflammatory drug discovery.

Interleukin-11: A Validated Target in Inflammatory Disease

The Role of IL-11 in Pathophysiology

IL-11 is a member of the IL-6 family of cytokines and its expression is elevated in various inflammatory and fibrotic conditions.[1][2] It is implicated in the pathogenesis of diseases such as idiopathic pulmonary fibrosis, rheumatoid arthritis, and non-alcoholic steatohepatitis.[1][4] IL-11 exerts its effects by binding to its specific receptor, IL-11Rα, which then forms a complex with the signal-transducing receptor subunit gp130.[5] This interaction triggers downstream signaling cascades that drive pro-inflammatory and pro-fibrotic cellular responses.

The IL-11 Signaling Cascade

The binding of IL-11 to its receptor complex activates two principal signaling pathways:

-

Canonical JAK/STAT Pathway: This pathway is primarily mediated through the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in inflammation and fibrosis.[7]

-

Non-Canonical MAPK/ERK and PI3K/AKT Pathways: IL-11 can also activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways.[8] These pathways are implicated in cell proliferation, survival, and matrix production.

Target Validation of IL-11: Preclinical Evidence

The validation of IL-11 as a therapeutic target is supported by a growing body of preclinical evidence demonstrating that its inhibition can ameliorate disease in various animal models.

Anti-IL-11 Monoclonal Antibodies

Neutralizing monoclonal antibodies targeting IL-11 or its receptor, IL-11Rα, have shown significant efficacy in preclinical studies.[4]

Table 1: Preclinical Data for Anti-IL-11 Monoclonal Antibody (X203)

| Parameter | Value | Species | Reference |

| Binding Affinity (KD) | |||

| to human IL-11 | 4.14 nM | Human | [9] |

| to mouse IL-11 | 2.38 nM | Mouse | [9] |

| In Vivo Efficacy | |||

| Lifespan Extension (median) | 22.5% (male), 25% (female) | Mouse | [10] |

| Dosing Regimen | 40 mg/kg every three weeks | Mouse | [4] |

Small Molecule Anti-inflammatory Agent: VBP15

As a comparative example, VBP15 is a novel dissociative steroid that retains the anti-inflammatory properties of glucocorticoids while minimizing steroid-related side effects.[5][11] Its primary mechanism of action is the potent inhibition of the pro-inflammatory transcription factor NF-κB.[5]

Table 2: Preclinical Data for VBP15

| Parameter | Value | Species | Reference |

| Mechanism of Action | Potent NF-κB inhibition | In vitro | [5] |

| In Vivo Efficacy | |||

| Increase in Grip Strength (mdx mouse) | 14% (5 mg/kg) to 20% (30 mg/kg) | Mouse | [11] |

| Pharmacokinetics | |||

| Terminal Half-life (t1/2) | 0.35 h | Mouse | [5] |

| 0.58 h | Rat | [5] | |

| 5.42 h | Dog | [5] | |

| Bioavailability | 74.5% (oral) | Mouse | [5] |

| 53.2% (oral) | Dog | [5] |

Experimental Protocols for Target Identification and Validation

A robust preclinical data package is essential for the validation of a novel anti-inflammatory target. The following section details key experimental methodologies.

In Vitro Assays

This assay measures the activation of the JAK/STAT pathway by quantifying the phosphorylation of STAT3.[7]

Protocol:

-

Cell Culture and Stimulation: Culture appropriate cells (e.g., fibroblasts, epithelial cells) to 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Stimulate cells with recombinant IL-11 for 15-30 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to total STAT3 or a housekeeping protein like β-actin.

This assay is used to screen for compounds that inhibit NF-κB signaling, a central pathway in inflammation.[1][12]

Protocol:

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with the test compound (e.g., VBP15) for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage inhibition of NF-κB activity compared to the stimulated control.

In Vivo Models of Inflammation

This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory agents.[6][13]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

The CIA model in mice is a well-established model of rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[14][15]

Protocol:

-

Animal Strain: Use susceptible mouse strains such as DBA/1J.

-

Immunization: Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

Arthritis Scoring: Beginning on day 21, visually score the paws for signs of arthritis (redness, swelling) three times a week. The severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

-

Compound Treatment: Begin treatment with the test agent at the onset of arthritis or prophylactically.

-

Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

Conclusion

The identification and validation of novel anti-inflammatory targets like IL-11 are paramount for the development of next-generation therapeutics. This guide has provided a detailed overview of the scientific rationale for targeting IL-11, supported by preclinical data for both a biologic and a small molecule anti-inflammatory agent. The comprehensive experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of inflammation and drug discovery. The continued exploration of targets such as IL-11 holds the promise of delivering innovative and effective treatments for a wide range of inflammatory disorders.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. chondrex.com [chondrex.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Blocking IL-11: A Pathway to Longer Life and Better Health_AntibodySystem [antibodysystem.com]

- 10. Inhibiting IL11: a novel approach to turning back the clock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VBP15, a novel anti-inflammatory and membrane-stabilizer, improves muscular dystrophy without side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB reporter assay [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

- 14. chondrex.com [chondrex.com]

- 15. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to "Anti-inflammatory Agent 11" and Cyclooxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), a family of enzymes responsible for the conversion of arachidonic acid to prostaglandins, plays a pivotal role in inflammation, pain, and fever. Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. The development of selective COX-2 inhibitors has been a major focus in the search for anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] The designation "Anti-inflammatory agent 11" or "compound 11" is not unique to a single chemical entity but has been used in various research publications to refer to different novel compounds with significant anti-inflammatory and COX-inhibitory properties. This guide provides an in-depth technical overview of these diverse molecules, focusing on their cyclooxygenase inhibition, associated signaling pathways, and the experimental methodologies used for their evaluation.

Quantitative Data on Cyclooxygenase Inhibition

The inhibitory potency of various compounds designated as "11" against COX-1 and COX-2 is summarized below. The data is categorized by the chemical class of the compounds.

Table 1: Pyrazole and Pyrazoline Derivatives

| Compound Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Pyrazole-pyrazoline hybrid | >12.7 | 0.04 | 317 | [4] |

| Pyrazolo[1,5-a]pyrimidine derivative | 12.56 | 1.4 | 8.97 | [5] |

Table 2: Thienopyrimidine Derivatives

| Compound Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Thienopyrimidine heterodimer | 11.3 | 0.065 | 173.846 | [6] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these anti-inflammatory agents is the inhibition of the cyclooxygenase enzymes, which disrupts the arachidonic acid cascade and the subsequent production of pro-inflammatory prostaglandins.

Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes and the point of intervention for COX inhibitors.

Caption: Arachidonic acid cascade and the inhibitory action of a selective COX-2 inhibitor.

Role of COX-2 Inhibition in Cancer Therapy

Several studies have highlighted the dual role of selective COX-2 inhibitors as both anti-inflammatory and anticancer agents.[4][7][8] The overexpression of COX-2 in various cancers leads to the production of prostaglandins that promote tumor growth and inhibit apoptosis. "Compound 11" has been shown to exhibit anticancer activity by inhibiting COX-2.[4][7]

Caption: Mechanism of COX-2 inhibition in cancer by "Compound 11".

Experimental Protocols and Workflows

The evaluation of "this compound" involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro COX-1/COX-2 Inhibition Assay

A common method to assess the inhibitory activity of a compound on COX enzymes is the Enzyme Immunoassay (EIA).[6]

Detailed Methodology:

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture contains Tris-HCl buffer, EDTA, hematin, and the respective COX enzyme.

-

Compound Incubation: The test compound ("agent 11") at various concentrations is pre-incubated with the enzyme mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Reaction Termination: The reaction is incubated for a specified time at a controlled temperature and then terminated.

-

Prostaglandin Quantification: The amount of prostaglandin H2 (PGH2) produced is measured. PGH2 is unstable and is typically converted to a more stable product like PGE2, which is then quantified using a competitive EIA kit.

-

Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves. The selectivity index is then calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Caption: Experimental workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity Assay

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of a compound.[9]

Detailed Methodology:

-

Animal Model: Wistar rats are typically used.

-

Compound Administration: The test compound ("agent 11") is administered orally or via another appropriate route at a specific dose. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

-

Induction of Inflammation: After a set period following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce localized edema.

-

Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can also be determined.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion

The term "this compound" encompasses a variety of chemical structures, including pyrazole-pyrazoline hybrids, thienopyrimidines, and pyrazolo[1,5-a]pyrimidines, all of which have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. Many of these compounds exhibit high selectivity for the COX-2 isoform, which is a desirable characteristic for minimizing gastrointestinal side effects. Furthermore, the demonstrated dual action of some of these compounds as both anti-inflammatory and anticancer agents highlights their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of these promising therapeutic candidates. Further research is warranted to fully elucidate the structure-activity relationships and to evaluate the safety and efficacy of these compounds in preclinical and clinical settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. jmpas.com [jmpas.com]

- 4. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]

- 6. Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New paracetamol hybrids as anticancer and COX‐2 inhibitors: Synthesis, biological evaluation and docking studies | Semantic Scholar [semanticscholar.org]

- 8. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of Anti-inflammatory Agent 11 on Pro-inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a wide range of human diseases. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are key mediators in the inflammatory cascade. The targeted inhibition of these cytokines represents a promising therapeutic strategy for various inflammatory disorders. This technical guide provides an in-depth overview of the effects of a potent anti-inflammatory agent, designated as Anti-inflammatory agent 11 (also known as compound 16), on the production of pro-inflammatory cytokines.

This compound (catalog number HY-144727) has been identified as an inhibitor of TNF-α and IL-1β production.[1][2][3][4][5] While specific quantitative data for this particular compound is not extensively available in the public domain, this guide leverages data from a representative "compound 16" described in the scientific literature to illustrate the typical efficacy and mechanism of action for a potent inhibitor of pro-inflammatory cytokines. This representative compound has been shown to inhibit the production of TNF-α, IL-6, and IL-1β through the modulation of the NF-κB and MAPK signaling pathways.[6]

Quantitative Analysis of Cytokine Inhibition

The inhibitory effects of the representative compound 16 on the production of key pro-inflammatory cytokines were assessed in in vitro models, typically using lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the agent's potency.

Table 1: In Vitro Inhibitory Activity of Representative Compound 16 against Pro-inflammatory Cytokine Production

| Cytokine | Cell Line | Stimulant | IC50 (µM) | Reference |

| TNF-α | RAW 264.7 | LPS | 11.9 | [7] |

| IL-6 | BV-2 | LPS | 13.53 | [7][8] |

| IL-1β | BV-2 | LPS | 23.9 | [7][8] |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 7.70 | [6] |

Note: The data presented is for a representative "compound 16" and may not be specific to "this compound (HY-144727)".

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The production of pro-inflammatory cytokines is predominantly regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The representative compound 16 has been shown to exert its anti-inflammatory effects by targeting these key pathways.

Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. The representative compound 16 inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these cytokines.[6]

The MAPK pathways, including ERK, JNK, and p38, are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators. The representative compound 16 has been observed to inhibit the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.[6]

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol details the methodology for assessing the inhibitory effect of this compound on pro-inflammatory cytokine production in a macrophage cell line.

Caption: Workflow for in vitro anti-inflammatory assay.

a. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants for cytokine analysis.

-

b. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

-

Principle: A sandwich ELISA is used to quantify the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve to determine the cytokine concentrations in the samples.

-

Western Blot Analysis for NF-κB p65 Nuclear Translocation

This protocol describes the methodology to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

a. Cell Lysis and Nuclear/Cytoplasmic Fractionation:

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described above.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cytoplasmic and nuclear protein fractions.

-

Determine the protein concentration of each fraction using a BCA protein assay.

-

b. SDS-PAGE and Western Blotting:

-

Procedure:

-

Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound demonstrates significant potential as a modulator of pro-inflammatory cytokine production. The available data on a representative compound 16 indicates that it effectively inhibits the release of TNF-α, IL-6, and IL-1β, likely through the suppression of the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this and other novel anti-inflammatory agents. These methodologies are crucial for advancing the development of new therapeutic interventions for a variety of inflammatory diseases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities [mdpi.com]

The Core Signaling Pathways of Anti-inflammatory Agent 11 (Curcumin)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by the anti-inflammatory agent Curcumin, a naturally occurring compound known for its potent anti-inflammatory properties. This document details the mechanisms of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate these pathways, serving as a critical resource for researchers, scientists, and professionals in drug development.

Executive Summary

Inflammation is a complex biological response implicated in numerous chronic diseases. Anti-inflammatory agent 11 (Curcumin) has been extensively studied for its ability to modulate key signaling cascades that orchestrate the inflammatory response. This guide focuses on three core pathways: the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. Curcumin exerts its anti-inflammatory effects by directly and indirectly inhibiting crucial components of these pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators.

Core Anti-inflammatory Signaling Pathways

Curcumin's pleiotropic effects stem from its ability to interact with multiple molecular targets. The primary signaling pathways implicated in its anti-inflammatory activity are detailed below.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Curcumin has been shown to inhibit the NF-κB pathway through multiple mechanisms:

-

Inhibition of IKK activity: Curcumin can directly inhibit the catalytic activity of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[1][2]

-

Prevention of NF-κB nuclear translocation: By stabilizing IκBα, Curcumin effectively blocks the nuclear translocation of the p65 subunit.[1]

-

Direct interaction with NF-κB: Some studies suggest that Curcumin may also directly interact with the p65 subunit, preventing its binding to DNA.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are critical mediators of cellular responses to a variety of external stimuli, leading to inflammation, cell proliferation, and apoptosis. Curcumin has been demonstrated to modulate MAPK signaling, primarily through the inhibition of p38 and JNK phosphorylation. This inhibition leads to a reduction in the activation of downstream transcription factors like AP-1 (Activator Protein-1), which is also involved in the expression of pro-inflammatory genes.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for Signal Transducers and Activators of Transcription (STATs), which are then phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Curcumin has been found to inhibit the JAK-STAT pathway by suppressing the phosphorylation of both JAKs and STATs, thereby downregulating the expression of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The efficacy of Curcumin and its analogs in inhibiting key inflammatory markers has been quantified in numerous studies. The following tables summarize these findings.

Table 1: Inhibitory Concentration (IC50) of Curcumin and Analogs on NF-κB Pathway Components

| Compound | Target | Cell Line | IC50 Value | Reference |

| Curcumin | NF-κB DNA Binding | RAW 264.7 | >50 µM | [1][2][3] |

| Curcumin | NF-κB Activation | Glioma Cells | 56.98 ± 7.79 µM | [4] |

| Analog EF24 | NF-κB DNA Binding | RAW 264.7 | ~35 µM | [1][2][3] |

| Analog EF24 | IκB Kinase β | In vitro | ~131 µM | [2][3][5] |

| Analog EF31 | NF-κB DNA Binding | RAW 264.7 | ~5 µM | [1][2][3] |

| Analog EF31 | IκB Kinase β | In vitro | ~1.92 µM | [2][3][5] |

| Analog C-150 | NF-κB Activation | In vitro | 2.16 ± 0.02 µM | [4] |

Table 2: Effect of Curcumin on Pro-inflammatory Cytokine Secretion

| Cell Line | Stimulant | Curcumin Conc. | Cytokine | Inhibition | Reference |

| THP-1 Macrophages | ox-LDL (50 µg/ml) | 40 µM | TNF-α | Significant Decrease | [6][7] |

| THP-1 Macrophages | ox-LDL (50 µg/ml) | 40 µM | IL-6 | Significant Decrease | [6][7] |

| RAW 264.7 Macrophages | LPS (0.5 µg/mL) | Various | TNF-α | Dose-dependent | [8] |

| RAW 264.7 Macrophages | LPS (0.5 µg/mL) | Various | IL-6 | Dose-dependent | [8] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Curcumin.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to determine the levels of the NF-κB p65 subunit in the nucleus, a key indicator of NF-κB activation.

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency. Pre-treat cells with various concentrations of Curcumin for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) for 30 minutes.

-

Nuclear and Cytoplasmic Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a Bradford or BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. A nuclear loading control (e.g., Lamin B1) should be used to ensure equal protein loading.

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Curcumin Analog C-150, Influencing NF-κB, UPR and Akt/Notch Pathways Has Potent Anticancer Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin affects ox-LDL-induced IL-6, TNF-α, MCP-1 secretion and cholesterol efflux in THP-1 cells by suppressing the TLR4/NF-κB/miR33a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

Initial Toxicity Screening of a Novel Anti-inflammatory Agent: A Technical Guide

Introduction

The development of a novel anti-inflammatory agent, herein referred to as "Agent 11," necessitates a thorough evaluation of its toxicological profile to ensure safety before proceeding to clinical trials.[1][2] This technical guide provides a comprehensive overview of the essential initial toxicity screening studies, encompassing both in vitro and in vivo methodologies. The aim of these preclinical studies is to identify potential target organs for toxicity, establish a dose-response relationship, and determine a safe starting dose for human studies.[3] This document is intended for researchers, scientists, and drug development professionals to guide the preclinical safety assessment of new chemical entities.

The initial toxicity screening is a critical phase in drug development, with toxicity being a major cause of attrition for drug candidates.[4] A well-designed toxicity screening program can identify compounds with unfavorable safety profiles early in development, saving time and resources.[1] This guide will detail the key experimental protocols and data presentation formats necessary for a robust initial safety evaluation.

Data Presentation: Summary of Preclinical Toxicity Data

Effective data presentation is crucial for the clear communication and interpretation of toxicological findings. Quantitative data from initial toxicity screens should be summarized in well-structured tables.

Table 1: In Vitro Cytotoxicity Profile of Agent 11

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Observations |

| HepG2 (Liver) | MTT Assay | Viability | [Value] | [e.g., Dose-dependent decrease in viability] |

| HEK293 (Kidney) | Neutral Red Uptake | Viability | [Value] | [e.g., No significant effect up to 100 µM] |

| THP-1 (Immune) | LDH Release | Membrane Integrity | [Value] | [e.g., Increased LDH release at >50 µM] |

| Caco-2 (Intestinal) | AlamarBlue Assay | Viability | [Value] | [e.g., Moderate cytotoxicity observed] |

Table 2: Acute In Vivo Toxicity of Agent 11 in Rodents

| Species/Strain | Route of Administration | Dose (mg/kg) | Mortality (n/group) | Clinical Signs of Toxicity | Necropsy Findings |

| Sprague-Dawley Rat | Oral (gavage) | 50 | 0/5 | [e.g., Piloerection, lethargy within 2 hours post-dose] | [e.g., No gross abnormalities observed] |

| 300 | 1/5 | [e.g., Severe lethargy, ataxia, tremors] | [e.g., Gastric irritation, pale liver] | ||

| 2000 | 5/5 | [e.g., Convulsions, respiratory distress] | [e.g., Hemorrhagic lungs, enlarged adrenal glands] | ||

| CD-1 Mouse | Intraperitoneal | 25 | 0/5 | [e.g., No observable adverse effects] | [e.g., No gross abnormalities observed] |

| 100 | 2/5 | [e.g., Hypoactivity, huddled posture] | [e.g., Splenomegaly] | ||

| 500 | 5/5 | [e.g., Loss of righting reflex, gasping] | [e.g., Peritoneal inflammation] |

Table 3: Genotoxicity Profile of Agent 11

| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result (Positive/Negative) | Observations |

| Ames Test | Salmonella typhimurium | 0.1 - 5000 µ g/plate | With and Without | Negative | [e.g., No significant increase in revertant colonies] |

| Mouse Lymphoma Assay | L5178Y tk+/- cells | 1 - 100 µg/mL | With and Without | Positive | [e.g., Dose-dependent increase in mutant frequency] |

| In Vivo Micronucleus | Rodent bone marrow | 50, 150, 500 mg/kg | N/A | Positive | [e.g., Significant increase in micronucleated PCEs] |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of toxicity studies.

In Vitro Cytotoxicity Assays

-

Objective: To assess the direct cytotoxic effect of Agent 11 on various cell lines representing key organs.[5][6]

-

Methodology (MTT Assay Example):

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Agent 11 in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Acute In Vivo Toxicity Study

-

Objective: To determine the short-term toxicity and approximate lethal dose (LD50) of Agent 11 following a single administration.[7][8]

-

Methodology (Oral Gavage in Rats):

-

Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least 5 days.

-

Dose Groups: Assign animals to dose groups (e.g., vehicle control, low, mid, high dose) with at least 5 animals per sex per group.

-

Compound Administration: Administer Agent 11 via oral gavage as a single dose.

-

Clinical Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for 14 days.[9]

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Record mortality, clinical signs, body weight data, and necropsy findings.

-

Genotoxicity Assays

-

Objective: To assess the potential of Agent 11 to induce genetic mutations or chromosomal damage.[10]

-

Methodology (Ames Test Example):

-

Bacterial Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon.

-

Compound Exposure: Expose the bacterial strains to various concentrations of Agent 11, both with and without metabolic activation (S9 fraction).

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and pathways relevant to the initial toxicity screening of Agent 11.

Caption: Initial toxicity screening workflow for Agent 11.

Caption: Potential mechanism of action of Agent 11 on the NF-kB pathway.

The initial toxicity screening of a novel anti-inflammatory compound like Agent 11 is a multi-faceted process that requires careful planning and execution. The combination of in vitro and in vivo assays provides a preliminary but comprehensive safety profile, which is essential for making informed decisions about further drug development.[1] The data generated from these studies, when presented clearly and analyzed thoroughly, forms the cornerstone of the preclinical safety package required for regulatory submissions.[10] This guide outlines the core requirements for this critical stage, emphasizing robust experimental design and transparent data reporting.

References

- 1. hoeford.com [hoeford.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. elearning.unite.it [elearning.unite.it]

- 5. ajphs.com [ajphs.com]

- 6. blog.biobide.com [blog.biobide.com]

- 7. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their oral administration [frontiersin.org]

- 10. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Modulation of the NF-κB Pathway by Anti-inflammatory Agent BAY 11-7082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a hallmark of numerous diseases, ranging from autoimmune disorders to cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB signaling pathway has emerged as a critical target for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of a potent anti-inflammatory agent, BAY 11-7082, and its mechanism of action in modulating the NF-κB pathway. While the specific appellation "Anti-inflammatory agent 11" is not widely documented, BAY 11-7082 is a well-characterized compound that fits the profile of an inhibitor of NF-κB-mediated inflammation and is often used as a benchmark in related research.

BAY 11-7082, systematically named (E)-3-[(4-methylphenyl)sulfonyl]-2-propenenitrile, is a selective and irreversible inhibitor of the NF-κB pathway.[1][2][3] Its primary mechanism of action involves the inhibition of tumor necrosis factor-α (TNF-α)-induced phosphorylation of IκB-α, the inhibitory subunit of NF-κB.[2][3] This action prevents the degradation of IκB-α and the subsequent nuclear translocation of the active NF-κB p65 subunit, thereby blocking the transcription of inflammatory genes.[4]

Core Mechanism of Action: Inhibition of IκBα Phosphorylation

The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β). This activation leads to the recruitment and activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), which then translocates to the nucleus to initiate gene transcription.

BAY 11-7082 selectively and irreversibly inhibits the cytokine-induced phosphorylation of IκBα.[2][3] This prevents the release and nuclear translocation of NF-κB, thus downregulating the expression of NF-κB target genes.[4]

Quantitative Data on the Efficacy of BAY 11-7082

The inhibitory effects of BAY 11-7082 on the NF-κB pathway and downstream inflammatory responses have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM | [1] |

| IC50 for inhibition of ICAM-1, VCAM-1, and E-selectin expression | Human endothelial cells | 5-10 µM | [2] |

| IC50 for inhibition of NO production | RAW264.7 macrophages | Not specified, but significant inhibition observed | [5] |

| IC50 for inhibition of cell proliferation (72h) | HGC27 gastric cancer cells | 4.23 nM | [6] |

| IC50 for inhibition of cell proliferation (72h) | MKN45 gastric cancer cells | 5.88 nM | [6] |

| Effect | System | Concentration | Observations | Reference |

| Inhibition of NF-κB p65 DNA-binding activity | Human adipose tissue | All concentrations tested | Significant inhibition | [1] |

| Inhibition of NF-κB p65 DNA-binding activity | Human skeletal muscle | 50 µM and 100 µM | Significant inhibition | [1] |

| Reduction of TNF-α, IL-6, and IL-8 release | Human skeletal muscle | 50 µM | Significant decrease | [1] |

| Inhibition of IL-1β production | LPS and nigericin-stimulated macrophages | 1 and 2.5 µM | Significant reduction | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of BAY 11-7082 on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Lines: Human cell lines such as HeLa (cervical cancer), HGC27, MKN45 (gastric cancer), and murine macrophage-like RAW264.7 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

BAY 11-7082 Preparation: BAY 11-7082 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] Working concentrations are prepared by diluting the stock solution in culture medium.

-

Treatment Protocol: Cells are often pre-treated with various concentrations of BAY 11-7082 for a specified time (e.g., 1 hour) before stimulation with an NF-κB activator such as TNF-α or lipopolysaccharide (LPS).[4]

Western Blot Analysis for IκBα Phosphorylation and NF-κB Translocation

-

Objective: To determine the effect of BAY 11-7082 on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

-

Procedure:

-

Cells are treated with BAY 11-7082 and/or an NF-κB activator.

-

For whole-cell lysates, cells are lysed in a buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, a nuclear extraction kit is used.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

-

Objective: To quantify the effect of BAY 11-7082 on NF-κB-dependent gene transcription.

-

Procedure:

-